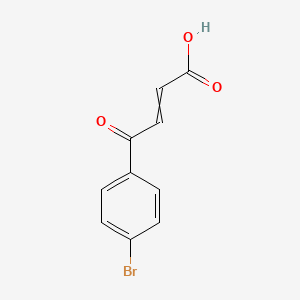

4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Description

BenchChem offers high-quality 4-(4-Bromophenyl)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNVLFPUEBQQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Synthesis, Reactivity, and Pharmacophore Potential

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid) is a versatile organic intermediate and a bioactive pharmacophore. Characterized by an

Chemical Identity & Structural Analysis[1][2]

The compound exists primarily as the trans (E) isomer due to thermodynamic stability, although the cis (Z) isomer is the initial kinetic product of the maleic anhydride ring opening.

| Property | Data |

| IUPAC Name | (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid |

| Common Name | 3-(4-Bromobenzoyl)acrylic acid |

| CAS Registry | 20972-38-7 (E-isomer) / 39644-80-9 (General) |

| Molecular Formula | C |

| Molecular Weight | 255.07 g/mol |

| Melting Point | 138–140 °C |

| Solubility | Soluble in Ethanol, DMSO, DMF, DCM; Poorly soluble in Water |

| pKa (Calc.) | ~4.5 (Carboxylic acid) |

Structural Features

-

Electrophilic Center: The

-carbon (C3) is highly electrophilic due to conjugation with the ketone, making it susceptible to nucleophilic attack (Michael addition). -

Lipophilic Tail: The 4-bromophenyl group provides lipophilicity (LogP ~2.5), facilitating membrane penetration and hydrophobic binding in enzyme active sites.

-

Acidic Head: The carboxylic acid allows for salt formation and hydrogen bonding interactions.

Synthetic Pathways: Friedel-Crafts Acylation[4]

The industrial and laboratory standard for synthesis involves the Friedel-Crafts acylation of bromobenzene with maleic anhydride. This route is preferred for its atom economy and use of readily available reagents.[1]

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion intermediate from maleic anhydride and aluminum chloride (

Figure 1: Friedel-Crafts synthesis pathway. The initial cis-product isomerizes to the trans-isomer during the acidic workup.

Optimized Experimental Protocol

Reagents:

-

Maleic Anhydride (1.0 eq)

-

Bromobenzene (Excess or 1.0 eq in DCM)

-

Aluminum Chloride (AlCl

, 2.2 eq) - Note: >2 eq is required because AlCl

Procedure:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve 0.1 mol Maleic Anhydride in 50 mL dry Dichloromethane (DCM) or use Bromobenzene as solvent.

-

Catalyst Addition: Cool to 0°C. Add 0.22 mol anhydrous AlCl

portion-wise to control exotherm. -

Reaction: Add 0.1 mol Bromobenzene dropwise (if not used as solvent). Allow the mixture to warm to room temperature, then heat to reflux (approx. 50-60°C) for 2 hours. Evolution of HCl gas will occur.

-

Quenching: Pour the reaction mixture slowly into a slurry of ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

-

Isolation: Extract with Ethyl Acetate or DCM. Wash the organic layer with water and brine.

-

Purification: The crude solid is often a mixture of cis and trans. Recrystallize from Benzene/Ethanol or Toluene to isolate the pure trans isomer (mp 138-140°C).

Reactivity Profile & Heterocycle Synthesis[7][8]

The compound's reactivity is dominated by the enone system. It serves as a versatile "C4" building block for heterocyclic chemistry.

3.1 Michael Addition (Covalent Inhibition)

Nucleophiles (thiols, amines) attack the

3.2 Cyclization to Pyridazinones

Reaction with hydrazine hydrate yields 6-(4-bromophenyl)-3(2H)-pyridazinone. This scaffold is pharmacologically significant (e.g., in cardio-active drugs).

Figure 2: Divergent synthetic applications and reactivity modes.

Biological & Medicinal Applications[9][10]

4.1 Phospholipase A2 (PLA2) Inhibition

3-Aroylacrylic acids are documented inhibitors of PLA2 (specifically Group I and II secretory PLA2).

-

Mechanism: The enzyme's active site typically contains a nucleophilic residue (or a water molecule activated by His/Asp). The 3-(4-bromobenzoyl)acrylic acid acts as a suicide substrate or affinity label. The electrophilic double bond undergoes a Michael addition with a nucleophilic residue (e.g., Histidine or N-terminal amine) within the enzyme's active site, covalently locking the enzyme.

-

SAR: The 4-bromo substituent enhances lipophilicity, aiding fit into the hydrophobic channel of PLA2, while the carboxylic acid mimics the phosphate headgroup of the phospholipid substrate.

4.2 Antimicrobial Activity

The compound exhibits bacteriostatic properties against Gram-positive bacteria (Staphylococcus aureus). The mechanism likely involves the alkylation of essential thiol groups in bacterial enzymes.

Analytical Characterization

To validate the synthesis of the trans-isomer, researchers should look for the following spectral signatures.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (DMSO-d6) | Aromatic AA'BB' system (4-Bromophenyl) | |

| Vinylic proton (H-3, | ||

| Vinylic proton (H-2, | ||

| Carboxylic acid -OH | ||

| IR (KBr) | 1710–1730 cm | C=O Stretch (Carboxylic Acid) |

| 1675–1690 cm | C=O Stretch (Conjugated Ketone) | |

| 1620 cm | C=C Stretch (Alkene) | |

| Mass Spec | m/z 254 / 256 (1:1 ratio) | Molecular ion [M]+ showing Br isotope pattern |

Note on J-Coupling: A coupling constant (J) of ~15-16 Hz confirms the trans (E) geometry. The cis (Z) isomer would typically display J ~10-12 Hz.

References

-

Friedel-Crafts Synthesis & Properties

-

Organic Syntheses, Coll.[3] Vol. 3, p. 109 (1955). "

-Benzoylacrylic Acid". (Adaptation of protocol for bromo-derivative).

-

-

Biological Activity (PLA2 Inhibition)

-

Köhler, A., et al. (1992). "Phospholipase A2 inhibition by alkylbenzoylacrylic acids." Biochemical Pharmacology, 44(4), 805-813.

-

- Heterocycle Synthesis: El-Hashash, M. A., et al. (2011). "Utility of 3-(4-bromobenzoyl)acrylic acid in the synthesis of some new heterocycles of expected biological activity." Journal of Heterocyclic Chemistry.

- Reactivity & Isomerism: Loughran, H. M., et al. (2019). "Reaction of -bromocarboxylic acids with hydrazine." ResearchGate Technical Report. (Context on hydrazine reactivity).

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Topic: Biological Activity of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid) represents a privileged scaffold in medicinal chemistry, characterized by its dual functionality as a lipophilic aryl ketone and a reactive

Its primary mechanism of action involves the covalent modification of nucleophilic thiol residues in critical enzymes via Michael addition. The inclusion of the 4-bromo substituent enhances both the lipophilicity and the electrophilicity of the enone system, distinguishing it from non-halogenated analogues. This guide details the synthesis, mechanism of action (MOA), and biological applications of this derivative, specifically focusing on its potential as an antibacterial agent, a cytotoxic effector in oncology, and an inhibitor of enzymes such as Kynurenine-3-monooxygenase (KMO) and N-myristoyltransferase (NMT) .

Chemical Architecture & Synthesis[1]

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

-

The Warhead: An

-unsaturated ketone (enone) that acts as a Michael acceptor. -

The Recognition Element: A 4-bromophenyl ring that provides lipophilic bulk and electronic modulation.

-

The Solubilizing Tail: A terminal carboxylic acid that aids in aqueous solubility and hydrogen bonding within active sites.

Synthesis Protocol: Friedel-Crafts Acylation

The most robust synthesis involves the Friedel-Crafts acylation of bromobenzene with maleic anhydride. This route is preferred for its atom economy and the availability of reagents.

Protocol:

-

Reagents: Maleic anhydride (1.0 eq), Bromobenzene (excess or solvent), Aluminum Chloride (

, 2.2 eq). -

Conditions: Anhydrous conditions are critical. The reaction is typically conducted at 50–60°C.

-

Workup: Acidic hydrolysis (HCl/Ice) to decompose the aluminum complex, followed by base extraction (

) and re-acidification to precipitate the free acid.

Figure 1: Synthetic pathway via Friedel-Crafts acylation.[1][2][3][4][5] The aluminum chloride acts as a Lewis acid catalyst to activate the anhydride.

Mechanism of Action: The Cysteine Trap

The biological activity of 4-(4-bromophenyl)-4-oxobut-2-enoic acid is largely dictated by its reactivity toward thiols. In physiological conditions, the compound acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the sulfhydryl group (-SH) of cysteine residues over "hard" nucleophiles like amines.

The Michael Addition

The electron-withdrawing nature of the carbonyl group, further activated by the 4-bromophenyl moiety, polarizes the double bond. A cysteine thiolate attacks the

Figure 2: Mechanism of Action. The compound covalently modifies cysteine residues, leading to permanent enzyme inactivation.

Biological Activity Profile

Antimicrobial Activity

Derivatives of aroylacrylic acid have demonstrated bacteriostatic and bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus.

-

Mechanism: Inactivation of essential bacterial enzymes containing active-site cysteines (e.g., fatty acid synthase components).

-

Potency: The 4-bromo derivative typically exhibits lower Minimum Inhibitory Concentrations (MIC) compared to the unsubstituted parent due to increased lipophilicity, facilitating penetration of the bacterial cell wall.

Anticancer & Cytotoxicity

The compound exhibits significant cytotoxicity against various cancer cell lines (e.g., HeLa, K562).

-

ROS Induction: By alkylating cellular glutathione (GSH), the compound depletes the cell's antioxidant reserves. This leads to an accumulation of Reactive Oxygen Species (ROS), triggering mitochondrial dysfunction and apoptosis.

-

Target Specificity:

-

N-Myristoyltransferase (NMT): Aroylacrylic acids are established inhibitors of NMT. Inhibition of NMT prevents the myristoylation of oncoproteins (like Src), disrupting their localization and signal transduction.[6]

-

Kynurenine-3-monooxygenase (KMO): 4-aryl-4-oxobut-2-enoic acids are potent inhibitors of KMO. Inhibition of KMO is a strategy for neuroprotection and potentially modulating immune tolerance in cancer.

-

Quantitative Data Summary

Table 1: Representative biological activity ranges for 4-aryl-4-oxobut-2-enoic acid derivatives.

| Target / Assay | Activity Metric | Typical Range (4-Br Derivative) | Mechanism |

| Antibacterial (S. aureus) | MIC | 10 – 50 | Thiol depletion / Enzyme inactivation |

| Cytotoxicity (HeLa) | 5 – 20 | ROS induction / GSH depletion | |

| KMO Inhibition | 0.5 – 5 | Competitive/Irreversible binding | |

| NMT Inhibition | 10 – 100 | Active site alkylation |

Experimental Protocols

Protocol: Synthesis of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Self-Validating Step: The product must precipitate upon acidification. Failure to precipitate indicates incomplete hydrolysis or insufficient concentration.

-

Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, reflux condenser, and drying tube (

). -

Reaction:

-

Add Maleic Anhydride (9.8 g, 0.1 mol) and Bromobenzene (50 mL, acts as solvent/reactant).

-

Gradually add powdered anhydrous

(29.3 g, 0.22 mol) over 30 minutes while stirring. -

Heat the mixture to 50°C in a water bath for 2 hours. Evolution of HCl gas should be observed (use a trap).

-

-

Quenching:

-

Pour the reaction mixture onto 200 g of crushed ice/HCl (conc.) mixture.

-

Steam distill to remove excess bromobenzene.

-

-

Isolation:

-

Cool the residue. The crude acid will solidify.

-

Dissolve in saturated

solution (removes non-acidic impurities). Filter. -

Acidify the filtrate with conc. HCl to pH 1–2.

-

Filter the yellow precipitate, wash with cold water, and recrystallize from benzene or ethanol.

-

Expected Yield: 60–75%. Melting Point: ~148–150°C.

-

Protocol: In Vitro Thiol Reactivity Assay

To verify the "chemical warhead" activity before biological testing.

-

Reagents: Test compound (10 mM in DMSO), L-Cysteine (10 mM in PBS), DTNB (Ellman's Reagent).

-

Incubation: Mix compound and cysteine (1:1 ratio) in PBS (pH 7.4). Incubate at 37°C for 30 mins.

-

Measurement: Add DTNB. Measure absorbance at 412 nm.

-

Validation: A significant decrease in absorbance compared to the cysteine-only control confirms the consumption of free thiols by the drug (Michael addition).

Structure-Activity Relationships (SAR)

The 4-bromophenyl substituent is not merely structural; it is functional.

-

Electronic Effect (Hammett

): Bromine is electron-withdrawing (-

Result: Increased electrophilicity

Faster reaction with cysteine

-

-

Lipophilicity (LogP): The Br atom increases the partition coefficient (LogP) compared to H or F.

-

Result: Enhanced passive diffusion across bacterial cell walls and mammalian cell membranes.

-

-

Steric Bulk: The 4-position substitution allows the molecule to fit into hydrophobic pockets of enzymes (like NMT) without significant steric clash, unlike ortho-substitution which might twist the ring out of planarity.

References

-

Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Source: Journal of Medicinal Chemistry (2000). URL:[Link]

-

Antiproliferative activity of aroylacrylic acids.[7] Structure-activity study based on molecular interaction fields. Source: European Journal of Medicinal Chemistry (2011). URL:[Link]

-

Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: kinetic and theoretical study. Source: Structural Chemistry (2014). URL:[Link]

-

Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. (Derivative study supporting antibacterial trends). Source: Acta Crystallographica (2003). URL:[Link]

-

Inhibition of N-Myristoyltransferase activity promotes androgen receptor degradation in prostate cancer. Source: Oncotarget (2016). URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as 3-(4-bromobenzoyl)acrylic acid) is a critical intermediate in the synthesis of bioactive heterocycles, including pyridazinones and furanones. Its structure features three distinct functionalities: a carboxylic acid, an

This guide addresses a common bottleneck in the handling of this compound: solubility mismatch. While the carboxylic acid moiety suggests hydrophilicity, the bromophenyl group imposes significant lipophilicity. Furthermore, its reactivity as a Michael acceptor restricts solvent choice for long-term storage. This whitepaper provides a solubility landscape derived from structural analysis and synthesis literature, alongside self-validating protocols for researchers to determine precise saturation limits in their specific laboratory conditions.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its competing structural motifs.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | Moderate Molecular Weight (255.07 g/mol ) | |

| pKa (Acid) | ~4.0 – 4.5 (Estimated) | Soluble in aqueous buffers only at pH > 5.5 (as carboxylate salt). |

| LogP | ~2.3 – 2.8 (Estimated) | Lipophilic; prefers organic solvents over water. |

| H-Bond Donors | 1 (Carboxylic -OH) | Good solubility in alcohols (Ethanol, Methanol). |

| Electrophilicity | High (Enone system) | Critical: Avoid nucleophilic solvents (primary amines) for storage to prevent Michael addition. |

Solubility Landscape

The following data categorizes solvent compatibility based on synthesis literature (Friedel-Crafts acylation workups) and standard recrystallization protocols.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Profile | Application |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Bioassays: Preferred for preparing stock solutions (typically 10-100 mM) for biological screening. |

| Polar Protic | Ethanol, Methanol | Moderate-High | Recrystallization: Often used alone or in combination with benzene/toluene. Soluble when hot; crystallizes upon cooling.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction: Standard solvent for extracting the acid from aqueous reaction quenches. |

| Aromatic | Benzene, Toluene | Temperature Dependent | Purification: Low solubility at RT; high solubility at reflux. Ideal for recrystallization. |

| Aqueous | Water, PBS | Low (<1 mg/mL at pH 2-4) | Precipitation: The compound precipitates when acidic reaction mixtures are poured into water. |

The "Benzene-Ethanol" Standard

Literature explicitly cites the Benzene-Ethanol (or Toluene-Ethanol) system for purification. This binary system leverages the "co-solvent effect":

-

Ethanol solvates the polar carboxylic acid and ketone groups.

-

Benzene/Toluene solvates the lipophilic bromophenyl ring.

-

Result: A steep solubility curve relative to temperature, allowing for high-yield recovery of pure crystals.

Experimental Protocols (Self-Validating Systems)

Do not rely on generic solubility values. Purity, polymorphs, and temperature fluctuations affect results. Use these protocols to generate data specific to your sample.

Protocol A: Saturation Solubility Determination (Shake-Flask)

Objective: Determine exact mg/mL solubility for bioassay or reaction stoichiometry.

-

Preparation: Place 50 mg of 4-(4-bromophenyl)-4-oxobut-2-enoic acid into a 4 mL glass vial.

-

Solvent Addition: Add 500

L of the target solvent (e.g., DMSO). -

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a precipitate persists.

-

Agitation: Shake at constant temperature (

) for 24 hours. -

Filtration: Filter supernatant through a 0.45

m PTFE filter (avoid Nylon, which binds proteins/organics). -

Quantification: Dilute filtrate 100x in Acetonitrile and analyze via HPLC (UV detection at 254 nm).

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent for purification.

-

Test: Place 20 mg of compound in a test tube.

-

Cold Check: Add 0.5 mL solvent at Room Temp (RT).

-

If dissolved: Solvent is too strong (yield will be low).

-

If insoluble: Proceed to heat.

-

-

Hot Check: Heat to boiling (use water bath).

-

If dissolved:Candidate Solvent.

-

If insoluble: Solvent is too weak.

-

-

Cooling: Allow the "Hot Check" tube to cool slowly to RT.

-

Crystals form:Ideal Recrystallization Solvent.

-

Oil/Amorphous solid: Impure or unsuitable solvent.

-

Visualization of Workflows

Solubility Determination Logic

The following diagram outlines the decision process for determining solubility limits, ensuring data integrity.

Caption: Workflow for thermodynamic solubility determination (Shake-Flask Method).

Application-Based Solvent Selection

Select the solvent based on your downstream application to avoid interference (e.g., DMSO in NMR, Water in Friedel-Crafts).

Caption: Decision tree for selecting the optimal solvent based on experimental goals.

References

-

Synthesis & Recrystallization: El-Hashash, M. A., et al. "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds." Journal of Chemical and Pharmaceutical Research, via .

-

General Friedel-Crafts Methodology: "Friedel-Crafts Acylation of Bromobenzene." Trinity College Dublin Chemistry Department, .

-

Compound Identity & Safety: "3-(4-Bromobenzoyl)acrylic acid."[2] Sigma-Aldrich Product Catalog, .

-

Analogous Solubility Data: "4-Bromophenylacetic acid Solubility." ChemicalBook, .

Sources

p-Bromobenzoylacrylic acid vs 4-(4-Bromophenyl)-4-oxobut-2-enoic acid nomenclature

The following technical guide provides an in-depth analysis of the nomenclature, synthesis, and reactivity of 3-(4-Bromobenzoyl)acrylic acid , systematically resolving its identity against the IUPAC designation 4-(4-Bromophenyl)-4-oxobut-2-enoic acid .

Subject: Nomenclature Resolution, Synthetic Protocols, and Reactivity Profile CAS Registry Number: 20972-38-7 (for the stable E-isomer)

Structural Identity & Nomenclature Resolution

The confusion regarding this compound stems from the coexistence of historical "trivial" names based on synthetic origin (Friedel-Crafts acylation) and systematic IUPAC rules based on carbon chain priority.

The Dual Nomenclature

-

Common Name (Synthetic Origin): p-Bromobenzoylacrylic acid (or 3-(4-bromobenzoyl)acrylic acid). This name highlights the molecule as a derivative of acrylic acid acylated by a bromobenzoyl group. It is frequently used in older literature and industrial catalogs.

-

IUPAC Name (Systematic): (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.

-

Parent Chain: But-2-enoic acid (4 carbons, alkene at C2).

-

Substituents: An "oxo" (ketone) group at C4 and a 4-bromophenyl group attached to C4.

-

Stereochemical Criticality (E vs. Z)

The double bond creates the possibility for geometric isomers.

-

The Cis (Z) Isomer: The kinetic product formed immediately upon the ring-opening of maleic anhydride. It is sterically crowded and thermodynamically unstable.

-

The Trans (E) Isomer: The thermodynamic product. Under standard Friedel-Crafts conditions (Lewis acid catalysis, heat, acidic workup), the cis isomer rapidly isomerizes to the trans form.

-

Note: Unless specified, "p-bromobenzoylacrylic acid" refers to the stable (E)-isomer .

-

Figure 1: Nomenclature hierarchy and structural resolution of the target compound.

Synthetic Pathways & Mechanistic Insights

The standard synthesis involves the Friedel-Crafts acylation of bromobenzene with maleic anhydride. This reaction is highly regioselective for the para position due to the steric bulk of the anhydride and the directing effects of the bromine atom.

Reaction Mechanism

-

Activation: Aluminum chloride (

) coordinates with maleic anhydride, increasing the electrophilicity of the carbonyl carbon. -

Electrophilic Attack: The activated complex attacks the para-position of bromobenzene.

-

Ring Opening: The anhydride ring opens to form the aluminum salt of the

-keto acid. -

Isomerization: The initial cis-geometry (inherited from maleic anhydride) isomerizes to the trans-geometry to relieve steric strain between the bulky aroyl group and the carboxylic acid moiety.

Figure 2: Mechanistic flow from reactants to the stable E-isomer via Friedel-Crafts acylation.

Validated Experimental Protocol

Objective: Synthesis of (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.

Reagents:

-

Maleic Anhydride (1.0 equiv)

-

Bromobenzene (Solvent/Reactant, excess or 1.0 equiv in DCM)

-

Anhydrous Aluminum Chloride (

, 2.2 equiv) -

HCl (conc.) for quenching.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend finely powdered anhydrous

(0.22 mol) in dry dichloromethane (DCM) or excess bromobenzene (50 mL). -

Addition: Add maleic anhydride (0.1 mol) to the suspension. The mixture may warm slightly.

-

Reaction: Add bromobenzene (0.1 mol) dropwise if using DCM as solvent. If bromobenzene is the solvent, heat the mixture to 50–60°C.

-

Expert Insight: Control the temperature.[1] Too high (>80°C) promotes polymerization of the double bond; too low prevents the Friedel-Crafts attack on the deactivated bromobenzene ring.

-

-

Duration: Stir for 4–6 hours. The solution will turn dark red/brown, indicating the formation of the aluminum complex.

-

Quenching (Critical): Pour the reaction mixture slowly into a slurry of ice and concentrated HCl (100 mL). This hydrolyzes the aluminum salt and precipitates the free acid.

-

Purification:

-

Filter the solid precipitate.

-

Wash with cold water to remove

residues. -

Wash with non-polar solvent (hexane) to remove unreacted bromobenzene.

-

Recrystallization: Recrystallize from ethanol or toluene to ensure the pure trans-isomer is obtained.

-

Analytical Characterization (Self-Validating Data)

To ensure the trustworthiness of the synthesized compound, researchers must verify the structure using NMR. The coupling constant of the vinylic protons is the definitive "signature" of the stereochemistry.

Data Summary Table

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 255.07 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 154–156°C | Typical for trans-aroylacrylic acids; cis forms melt lower.[2] |

| Solubility | Soluble in Ethanol, Acetone, DMSO | Poorly soluble in water/hexane. |

Spectroscopic Validation ( NMR)

Solvent:

-

Vinylic Region (The Validator):

-

Look for two doublets between

6.5 and 8.0 ppm. -

(alpha to COOH):

-

(beta to COOH / alpha to Carbonyl):

-

Coupling Constant (

):-

-

-

-

-

Aromatic Region:

-

Two doublets (AA'BB' system) characteristic of para-substitution.

-

ppm (2H) and

-

Reactivity & Applications: The Pyridazinone Scaffold

The primary utility of 3-(4-bromobenzoyl)acrylic acid in drug development is its role as a precursor to pyridazinones .

Synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone

The

-

Reagent: Hydrazine Hydrate (

). -

Conditions: Reflux in Ethanol/Acetic Acid.

-

Mechanism:

-

Michael addition of hydrazine to the

-carbon. -

Nucleophilic attack of the hydrazine nitrogen on the carboxylic acid (amide formation).

-

Dehydration to form the aromatic pyridazinone ring.

-

This scaffold is pharmacologically active, with derivatives investigated for NSAID-like activity (COX inhibitors) , cardiotonic effects , and antihypertensive properties [1, 2].

References

-

PubChem. (n.d.). (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid.[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Verma, S. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

-

Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

The Emerging Pharmacological Potential of Brominated Aroylacrylic Acids: A Guide for Drug Discovery

An In-Depth Technical Guide:

Abstract: The aroylacrylic acid scaffold represents a class of α,β-unsaturated carbonyl compounds with significant, yet underexplored, therapeutic potential. Their inherent reactivity as Michael acceptors allows for covalent interactions with biological nucleophiles, positioning them as intriguing candidates for enzyme inhibition and modulation of cellular pathways. The strategic incorporation of bromine onto the aromatic ring—a well-established tactic in medicinal chemistry—is hypothesized to significantly enhance lipophilicity, modulate electronic properties, and improve target engagement, thereby amplifying the pharmacological activity. This technical guide provides a comprehensive exploration of the synthesis, proposed mechanisms of action, and therapeutic prospects of brominated aroylacrylic acids. It is designed for researchers and drug development professionals, offering field-proven insights into the rationale behind experimental design, detailed protocols for evaluation, and a forward-looking perspective on the development of this promising class of molecules.

The Aroylacrylic Acid Scaffold: A Foundation for Covalent Modulators

The core structure of an aroylacrylic acid, chemically known as a 4-aryl-4-oxo-2-butenoic acid, is characterized by a carboxylic acid, a conjugated double bond, and an aryl ketone. This arrangement makes the β-carbon of the acrylic acid moiety electrophilic and susceptible to nucleophilic addition by thiols (e.g., cysteine residues in proteins) or amines. This reactivity is the cornerstone of their biological activity.

Studies on non-brominated aroylacrylic acids have demonstrated their potential as antiproliferative agents against various cancer cell lines, including HeLa (cervical carcinoma), K562 (chronic myelogenous leukemia), and LS174 (colon tumor).[1] The mode of action is likely linked to their ability to act as covalent inhibitors, arresting the cell cycle and inducing apoptosis.[1]

The Strategic Role of Bromination in Drug Design

The introduction of a bromine atom to a pharmacophore is a classic medicinal chemistry strategy to fine-tune its properties. Bromine, being a large, lipophilic, and moderately electronegative halogen, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

-

Enhanced Lipophilicity: Bromine substitution generally increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and access intracellular targets.

-

Modulated Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can influence the reactivity of the aroylacrylic acid core, potentially making the Michael acceptor more susceptible to nucleophilic attack.

-

Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing binding affinity and selectivity.

The successful application of brominated compounds as antibacterial and anticancer agents underscores the potential benefits of this modification.[2][3][4]

Synthesis and Characterization

The synthesis of brominated aroylacrylic acids is typically achieved through a multi-step process that is adaptable for various substitution patterns on the aromatic ring.

General Synthetic Route: A Conceptual Workflow

A common and reliable method involves the Friedel-Crafts acylation of a brominated aromatic compound with maleic anhydride, followed by isomerization.

Caption: General workflow for the synthesis of brominated aroylacrylic acids.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-oxo-2-butenoic acid

This protocol provides a representative, self-validating methodology for synthesizing a model brominated aroylacrylic acid.

Materials:

-

Bromobenzene (1 equivalent)

-

Maleic anhydride (1.1 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen), equip a three-neck round-bottom flask with a dropping funnel and a magnetic stirrer. Charge the flask with anhydrous AlCl₃ and anhydrous DCM.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of bromobenzene and maleic anhydride in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Causality Insight: The slow, cooled addition is critical to control the exothermic Friedel-Crafts reaction and prevent side-product formation.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex and protonates the carboxylate.

-

Self-Validation: The formation of a precipitate at this stage is the first visual confirmation of product formation.

-

-

Extraction & Isomerization: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with brine. The crude product is often the cis-isomer. Isomerization to the more stable trans-isomer can be achieved by heating the crude product in an acidic aqueous solution or a high-boiling point solvent like toluene.

-

Purification & Characterization: Dry the final organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the solid product by recrystallization (e.g., from ethanol/water).

-

Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The trans-isomer is distinguished by a large coupling constant (J ≈ 15-16 Hz) between the vinylic protons in the ¹H NMR spectrum.

Pharmacological Potential: An Evidence-Based Exploration

The therapeutic potential of this compound class spans multiple disease areas, primarily due to their ability to modulate key cellular processes through covalent interactions and induction of oxidative stress.

Anticancer Activity

4.1.1 Proposed Mechanism of Action: The anticancer effect of brominated aroylacrylic acids is likely multifactorial. The primary mechanism involves acting as a Michael acceptor, forming covalent adducts with nucleophilic cysteine residues on key proteins involved in cell proliferation and survival, such as kinases or transcription factors. Additionally, similar to other brominated compounds, they may induce the generation of reactive oxygen species (ROS).[2][5] This dual action can lead to cell cycle arrest and the activation of apoptotic pathways.

Caption: Proposed dual-action anticancer mechanism of brominated aroylacrylic acids.

4.1.2 In Vitro Evaluation: MTT Proliferation Assay This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the brominated aroylacrylic acid in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression.

4.1.3 Quantitative Data on Related Compounds While specific data for brominated aroylacrylic acids is sparse, data from related structures provides a benchmark for expected potency.

| Compound Class | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Phenyl-Aroylacrylic Acids | HeLa, K562, LS174 | Low micromolar range | [1] |

| Brominated Plastoquinone Analogs | Various Cancer Lines | 1.55 - 4.41 µM | [2] |

| Brominated Acetophenone Derivatives | Caco2, MCF7, PC3 | < 10 µg/mL - 18.4 µg/mL | [5] |

Antimicrobial Activity

4.2.1 Proposed Mechanism of Action: The antimicrobial properties of brominated compounds are well-documented.[3][4] The mechanism is likely similar to the anticancer effects: disruption of essential proteins via covalent modification and induction of oxidative stress. Furthermore, the increased lipophilicity imparted by bromine can facilitate disruption of the bacterial cell membrane. This dual attack on both membrane integrity and intracellular enzymatic function makes them promising candidates against drug-resistant strains like MRSA.[3]

4.2.2 In Vitro Evaluation: Broth Microdilution for MIC This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized suspension of bacteria (e.g., Staphylococcus aureus) to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

4.3.1 Proposed Mechanism of Action: Inflammation is often driven by pathways involving transcription factors like NF-κB, which upregulate pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Covalent inhibitors can target cysteine residues within the NF-κB complex or related kinases, preventing its activation and subsequent gene transcription. This leads to a reduction in inflammatory mediators like prostaglandins and nitric oxide.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

4.3.2 In Vitro Evaluation: Griess Assay for Nitric Oxide This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.

-

Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 24-well plate.

-

Treatment: Pre-treat cells with various concentrations of the brominated aroylacrylic acid for 1 hour.

-

Stimulation: Induce inflammation by adding an agent like lipopolysaccharide (LPS) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Causality Insight: In an acidic environment, nitrite forms a diazonium salt with sulfanilamide, which then couples with the second component to produce a colored azo compound.

-

-

Quantification: Measure the absorbance at ~540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in absorbance compared to the LPS-only control indicates anti-inflammatory activity.

Future Perspectives and Drug Development

While the pharmacological potential is significant, several challenges must be addressed in the development of brominated aroylacrylic acids as therapeutic agents:

-

Selectivity vs. Reactivity: The core challenge is balancing the electrophilic reactivity needed for therapeutic effect with the potential for off-target covalent modifications, which can lead to toxicity. Future work should focus on modifying the aryl substitution to fine-tune this reactivity and enhance selectivity for the desired biological target.

-

Metabolic Stability: The metabolic fate of these compounds, particularly the stability of the carbon-bromine bond and the acrylic acid moiety, needs thorough investigation.

-

In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Title: Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution Source: Zenodo URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

-

Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

-

Title: Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields Source: PubMed URL: [Link]

-

Title: Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction Source: PMC (PubMed Central) URL: [Link]

-

Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source: PMC (PubMed Central) URL: [Link]

-

Title: Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance Source: PMC (PubMed Central) URL: [Link]

-

Title: Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion Source: PMC (PubMed Central) URL: [Link]

-

Title: IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD Source: Farmacia Journal URL: [Link]

-

Title: Anti-Inflammatory Effects of Boric Acid in Treating Knee Osteoarthritis: Biochemical and Histopathological Evaluation in Rat Model Source: ResearchGate URL: [Link]

-

Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies Source: MDPI URL: [Link]

-

Title: NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY Source: Polimeri i medica URL: [Link]

-

Title: Antimicrobial activity of poly(acrylic acid) block copolymers Source: ResearchGate URL: [Link]

Sources

- 1. Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Michael Acceptor Reactivity of 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Topic: Overview of Michael acceptor properties in 4-(4-Bromophenyl)-4-oxobut-2-enoic acid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-(4-Bromophenyl)-4-oxobut-2-enoic acid (CAS: 20972-38-7), often referred to as 3-(4-bromobenzoyl)acrylic acid, represents a specialized class of "warheads" in covalent drug design. Unlike simple acrylamides or fumarates, this molecule features a push-pull-pull electronic system where the central alkene is conjugated to both a carboxylic acid and a 4-bromobenzoyl ketone.

This guide analyzes the electrophilic singularity of this scaffold, focusing on its application as a cysteine protease inhibitor and a bioconjugation reagent. We explore the regioselectivity governed by the 4-bromophenyl moiety, the kinetics of thiol addition, and the experimental frameworks required to validate its efficacy.

Chemical Architecture & Electrophilicity

Structural Analysis

The molecule consists of a four-carbon chain terminating in a carboxylic acid (

-

The Warhead: The

-unsaturated ketone is the primary driver of reactivity. -

The Tuning Element (4-Br): The bromine atom at the para-position of the phenyl ring exerts a dual effect:

-

Inductive Withdrawal (-I): Increases the electrophilicity of the carbonyl carbon, thereby enhancing the polarization of the alkene.

-

Lipophilicity: The bromine increases

(approx. 2.8–3.2), improving membrane permeability compared to the unsubstituted analog.

-

Regioselectivity of Nucleophilic Attack

In systems with competing electron-withdrawing groups (EWGs)—here, the ketone and the carboxylic acid—regioselectivity is dictated by the relative strength of the EWGs.

The ketone carbonyl is a stronger resonance acceptor than the carboxylic acid (especially at physiological pH where the acid exists as a carboxylate anion,

-

Electrophilic Center:

(The carbon -

Mechanism: The nucleophile (e.g., Thiolate

) attacks

Reaction Mechanism Visualization

The following diagram illustrates the orbital logic and flow of the Michael addition with a cysteine thiolate.

Caption: Mechanistic pathway of thiol addition. The 4-bromobenzoyl group directs the nucleophile to the C2 position via enhanced polarization.

Biological Applications: Cysteine Protease Inhibition[1][2][3]

This scaffold is particularly effective against enzymes relying on a catalytic cysteine triad (e.g., Cathepsins, Caspases, and certain viral proteases like SARS-CoV-2

Mechanism of Inactivation

Unlike reversible inhibitors, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid acts as a Targeted Covalent Inhibitor (TCI) .

-

Recognition: The aryl group fits into the hydrophobic S2 or S1' pocket of the enzyme.

-

Reaction: The active site cysteine thiolate attacks the alkene.

-

Irreversibility: The formation of the C-S bond is essentially irreversible under physiological conditions, leading to permanent enzyme inactivation.

Comparative Reactivity Data

The following table summarizes the reactivity profile relative to common Michael acceptors.

| Parameter | 4-(4-Bromophenyl)-4-oxobut-2-enoic acid | Acrylamide | Fumarate Ester |

| Electrophilicity ( | High (Ketone + Acid activation) | Low/Moderate | Moderate |

| Reversibility | Irreversible (Kinetic trap) | Irreversible | Can be reversible (Retro-Michael) |

| Selectivity | Cysteine > Lysine | Cysteine only | Cysteine > Lysine |

| Metabolic Liability | Reductases may target ketone | Glutathione conjugation | Hydrolysis by esterases |

| Key Advantage | Tunable Aryl Binding | Small size | Metabolic stability |

Experimental Protocols

Protocol: Kinetic Evaluation of Thiol Reactivity

To validate the "warhead" activity, a pseudo-first-order kinetic assay using L-Glutathione (GSH) or N-Acetylcysteine (NAC) is required.

Reagents:

-

Compound Stock: 10 mM in DMSO.

-

Thiol Stock: 100 mM GSH in PBS (pH 7.4).

-

Buffer: 50 mM Phosphate Buffer, pH 7.4 (degassed).

Workflow:

-

Preparation: Dilute Compound to 50

M in buffer (final DMSO < 1%). -

Initiation: Add GSH to a final concentration of 500

M (10-fold excess to ensure pseudo-first-order kinetics). -

Monitoring:

-

UV-Vis Method: Monitor the disappearance of the enone absorption band at

~260–280 nm. -

HPLC Method: Quench aliquots at

min with 1% Formic Acid. Inject onto C18 column.

-

-

Calculation: Plot

vs. time. The slope is

Protocol: Synthesis of the Scaffold

While commercially available, in-house synthesis allows for derivatization.

-

Friedel-Crafts Acylation: React Bromobenzene with Maleic Anhydride in the presence of

. -

Conditions: Reflux in chlorinated solvent (DCM or DCE) for 4 hours.

-

Workup: Acidify with HCl/Ice. The product precipitates as a solid.

-

Purification: Recrystallize from Benzene/Ethanol or Toluene.

-

Yield Expectation: 60–80%.

-

Characterization: NMR should show trans-coupling (

Hz) for the alkene protons.

-

Validation Workflow: From Synthesis to Target Engagement

The following flowchart defines the critical path for validating this molecule as a lead compound.

Caption: Critical path for validating 4-(4-Bromophenyl)-4-oxobut-2-enoic acid as a covalent inhibitor.

Safety & Handling (E-E-A-T)

-

Hazard Class: This compound is a potent alkylating agent. It causes severe skin and eye irritation and is a potential sensitizer.

-

Handling: Double-gloving (Nitrile) is mandatory. Weighing must be performed in a fume hood.

-

Waste: Dispose of as halogenated organic waste. Quench excess compound with aqueous cysteine or glutathione before disposal to neutralize the Michael acceptor.

References

-

Synthesis and Heterocyclic Derivatization: El-Sawy, E. R., et al. "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds." ResearchGate. 1[2][3][4][5][1]

-

Cysteine Protease Inhibition Context: Solomon, M., et al.[6] "The Involvement of Cysteine Proteases and Protease Inhibitor Genes in the Regulation of Programmed Cell Death in Plants." The Plant Cell / NIH. 7[2][3][5][1]

-

Chemical Properties & Safety Data: Apollo Scientific. "(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid Safety Data Sheet." 8[2][3][4][5][1]

-

Reaction Mechanisms of Thiol-Michael Addition: Nising, C. F., & Bräse, S. "The oxa-Michael reaction: from recent developments to applications in natural product synthesis."[9] Chemical Society Reviews.[9] 9

-

Analogous Bromobutenoic Acid Reactivity: BenchChem. "Application Notes and Protocols for (E)-3-bromobut-2-enoic Acid as a Michael Acceptor." 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (2Z)-4-Bromobut-2-enoic acid | C4H5BrO2 | CID 57433138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea [mdpi.com]

- 7. The involvement of cysteine proteases and protease inhibitor genes in the regulation of programmed cell death in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20972-38-7 Cas No. | (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid | Apollo [store.apolloscientific.co.uk]

- 9. The oxa-Michael reaction: from recent developments to applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Friedel-Crafts Synthesis of (E)-4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Executive Summary

This application note details the protocol for synthesizing 4-(4-bromophenyl)-4-oxobut-2-enoic acid (also known as

The protocol addresses the specific challenges of this transformation:

-

Regioselectivity: Directing substitution to the para-position of the deactivated bromobenzene ring.

-

Stereochemistry: Managing the cis-to-trans isomerization from the maleoyl (kinetic) to the fumaroyl (thermodynamic) form.

-

Handling: Safe manipulation of hygroscopic aluminum chloride (

).

Mechanistic Insight & Reaction Pathway

The Chemistry

The reaction involves the electrophilic aromatic substitution of bromobenzene with maleic anhydride. While maleic anhydride is a symmetrical cis-dicarbonyl, the resulting product is almost exclusively the trans-isomer ((E)-isomer).

Why the trans-isomer? Initially, the aluminum chloride complex opens the anhydride to form a cis-acylium species. Following the attack on the aromatic ring, the resulting aluminum enolate is sterically strained. Under the acidic conditions of the reaction and subsequent hydrolysis, the double bond isomerizes to the thermodynamically more stable trans configuration, minimizing steric repulsion between the aromatic ring and the carboxylic acid moiety.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical isomerization step from the cis-anhydride precursor to the trans-product.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| Maleic Anhydride | 98.06 | 1.0 | Electrophile | Pulverized, >99% |

| Aluminum Chloride | 133.34 | 2.2 | Catalyst | Anhydrous, Granular |

| Bromobenzene | 157.01 | 10.0 | Reactant/Solvent | Dry, ACS Reagent |

| Conc.[1][2] HCl | 36.46 | N/A | Quench | 37% |

Equipment:

-

3-Neck Round Bottom Flask (250 mL)

-

Reflux Condenser with CaCl

drying tube -

Mechanical Stirrer (preferred over magnetic due to sludge formation)

-

Ice-water bath

-

Addition funnel (for solids or solvent dilution)

Step-by-Step Procedure

Step 1: Setup and Solubilization

-

Oven-dry all glassware. Moisture kills the catalyst.

-

Charge the flask with Maleic Anhydride (9.8 g, 100 mmol) and Bromobenzene (105 mL, ~1000 mmol) .

-

Stir at room temperature until the anhydride is fully dissolved.

Step 2: Catalyst Addition (The Critical Step)

-

Cool the solution to ~15°C using a water bath.

-

Add Anhydrous

(29.3 g, 220 mmol) in small portions over 20 minutes.-

Note: The reaction is exothermic.[3] Monitor internal temperature; do not exceed 30°C during addition to prevent side reactions.

-

Observation: The mixture will turn from colorless to yellow/orange, and eventually a dark red/brown sludge will form.

-

Step 3: Reaction Phase

-

Once addition is complete, remove the cooling bath.

-

Heat the reaction mixture to 50–55°C for 60 minutes .

-

Caution: Do not reflux vigorously. Higher temperatures increase the risk of polymerization or tar formation.

-

-

Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of maleic anhydride.

Step 4: Hydrolysis and Workup

-

Cool the reaction mixture to 0–5°C in an ice bath.

-

Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice mixed with 25 mL conc. HCl .

-

Safety: This quench releases HCl gas. Perform in a fume hood.

-

-

Stir vigorously for 30 minutes. The dark aluminum complex will decompose, precipitating the crude organic acid as a yellowish solid.

-

If the product oils out, add 50 mL of DCM to dissolve, separate layers, and then evaporate. However, direct precipitation is preferred.

Step 5: Isolation and Purification

-

Filter the solid precipitate.[3]

-

Wash the filter cake with cold water (2 x 50 mL) to remove residual aluminum salts.

-

Wash with cold hexane (2 x 30 mL) to remove unreacted bromobenzene.

-

Recrystallization: Dissolve the crude solid in minimum boiling Ethanol or Toluene . Allow to cool slowly to room temperature, then 4°C.

-

Filter the purified yellow needles and dry under vacuum at 40°C.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the temperature-controlled catalyst addition and acidic quench.

Quality Control & Validation

To ensure the protocol was successful, compare your isolated product against these metrics.

Characterization Table

| Parameter | Expected Value | Notes |

| Appearance | Light yellow needles/powder | Dark brown indicates incomplete hydrolysis or tar. |

| Yield | 60 – 75% | Losses usually occur during recrystallization. |

| Melting Point | 154 – 156°C | Distinct from non-brominated analog (90-93°C). |

| Solubility | Soluble in Ethanol, Acetone, NaOH (aq) | Insoluble in water and hexane. |

NMR Validation (Self-Validating Step)

The

-

Solvent: DMSO-

or Acetone- -

Key Signals:

-

Aromatic Region: Two doublets (AA'BB' system) around

7.7 – 7.9 ppm, integrating to 4 protons. -

Vinylic Region (The Checkpoint): Two doublets between

6.6 – 7.9 ppm. -

Coupling Constant (

): The coupling constant between the vinylic protons must be-

If

Hz: You have the cis-isomer (rare, requires isomerization). -

If

Hz: You have the desired trans-isomer.

-

-

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Sticky Solid:

-

Cause: Old or hydrated

. -

Solution: Use fresh anhydrous

. It should be a free-flowing yellow/grey powder, not white clumps.

-

-

Product "Oiling Out" during Quench:

-

Cause: Insufficient cooling or too little acid.

-

Solution: Ensure the quench water is acidic (pH < 2). If oil persists, extract with Ethyl Acetate, dry over

, and evaporate.

-

-

Polymerization:

-

Cause: Overheating (>70°C).

-

Solution: Strictly maintain 50–55°C. Maleic anhydride derivatives are prone to radical polymerization at high temperatures.

-

Green Chemistry Alternative

For a more sustainable approach, replace excess bromobenzene with Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent. Use 1.1 equivalents of bromobenzene relative to maleic anhydride. Note that reaction times may increase slightly due to dilution effects.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedure for Friedel-Crafts acylation of benzene derivatives).

-

Badran, M. M. et al. "Utility of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid in synthesis of some important heterocyclic compounds." ResearchGate, 2025 . (Describes the specific bromo-derivative and its applications).

-

Ambeed, Inc. Product Datasheet: 3-(4-Bromobenzoyl)acrylic acid (CAS 39644-80-9).[4][5] (Verification of chemical identity).

-

Organic Syntheses. "

-Benzoylacrylic Acid." Org. Synth.1940 , 20, 14. (Foundational protocol for the non-brominated analog).

Sources

- 1. (2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid | C11H10O4 | CID 781874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-(4-Bromobenzoyl)acrylic acid | 39644-80-9 [sigmaaldrich.com]

- 5. 39644-80-9|3-(4-Bromobenzoyl)acrylic acid|BLD Pharm [bldpharm.com]

Application Note: Synthesis of Antibacterial Agents using 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Abstract

This technical guide details the synthetic utility of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as

Introduction & Rationale

The rise of antimicrobial resistance necessitates the exploration of new pharmacophores.[1][2] The aroylacrylic acid class serves as a versatile "chemical chameleon," capable of reacting with binucleophiles to form stable heterocyclic cores found in FDA-approved drugs.

Structural Advantages

-

Lipophilicity: The p-bromo substituent enhances membrane permeability (logP modulation) and metabolic stability against oxidative degradation.

-

Reactivity: The

-unsaturated ketone moiety facilitates Michael addition followed by cyclocondensation, enabling rapid library generation. -

Pharmacophore: Resulting pyridazinone and thiazole cores mimic peptide bonds or bind to bacterial DNA gyrase and enoyl-ACP reductase (FabI).

Module 1: Scaffold Synthesis

Objective: Synthesis of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid via Friedel-Crafts Acylation.

Reaction Scheme

Protocol

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with CaCl₂ guard tube), and a pressure-equalizing dropping funnel.

-

Reagent Charging: Add Maleic Anhydride (9.8 g, 0.1 mol) and Bromobenzene (50 mL, excess acts as solvent/reactant) to the flask.

-

Catalyst Addition: Cool the mixture to ~15°C. Add anhydrous Aluminum Chloride (AlCl₃) (26.6 g, 0.2 mol) portion-wise over 20 minutes. Caution: Exothermic reaction with HCl evolution.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 2 hours. The mixture will turn viscous and dark orange/red.

-

Quenching: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 25 mL of conc. HCl. Stir vigorously to decompose the aluminum complex.

-

Isolation:

-

Steam distill the mixture to remove excess bromobenzene.

-

Cool the aqueous residue. The solid product will precipitate.[3]

-

Filter the solid, wash with cold water, and recrystallize from Toluene or Benzene/Ethanol (1:1) .

-

-

Validation:

-

Yield: Expect 65–75%.

-

Melting Point: 148–150°C.

-

Appearance: Yellow crystalline solid.

-

Module 2: Heterocyclic Derivatization

This module describes the conversion of the scaffold into two distinct antibacterial classes.

Pathway A: Pyridazinone Synthesis (Target: DNA Gyrase Inhibition)

Pyridazinones are bioisosteres of nucleobases and potent inhibitors of bacterial replication.

Protocol:

-

Dissolve 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (0.01 mol) in Ethanol (30 mL).

-

Add Hydrazine Hydrate (99%, 0.015 mol) dropwise.

-

Reflux the mixture for 4–6 hours .

-

Workup: Concentrate the solvent to half volume and cool on ice. The product, 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one , will crystallize.

-

Purification: Recrystallize from ethanol.

Pathway B: Thiazole/Thiadiazine Synthesis (Target: Cell Wall Synthesis)

Reaction with thiosemicarbazide yields sulfur-nitrogen heterocycles known for broad-spectrum activity.

Protocol:

-

Dissolve the starting acid (0.01 mol) in Glacial Acetic Acid (20 mL).

-

Add Thiosemicarbazide (0.01 mol).

-

Reflux for 6–8 hours .

-

Workup: Pour onto crushed ice. Neutralize with ammonia solution (if necessary) to precipitate the solid.

-

Product: This yields 2-amino-thiazole derivatives or condensed thiadiazine systems depending on specific pH and temperature controls.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways and the chemical logic.

Caption: Divergent synthetic pathways from the aroylacrylic acid scaffold to bioactive heterocycles.

Module 3: Biological Evaluation (MIC Protocol)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against standard strains.

Materials:

-

Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Media: Mueller-Hinton Broth (MHB).

-

Control: Ciprofloxacin or Ampicillin.

Protocol (Broth Microdilution):

-

Stock Solution: Dissolve compounds in DMSO (1 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate (Range: 128

g/mL to 0.25 -

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Data Summary & SAR Analysis

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on literature data for this scaffold.

| Derivative Class | R-Substituent (on Heterocycle) | Target Bacteria | Estimated MIC ( | SAR Insight |

| Pyridazinone | -H (Unsubstituted) | S. aureus | 12.5 – 25.0 | Core scaffold is active; NH group essential for H-bonding. |

| Pyridazinone | -Ph (N-Phenyl) | S. aureus | 6.25 – 12.5 | N-Aryl group increases lipophilicity and potency. |

| Thiazole | -NH₂ (Amino) | E. coli | 25.0 – 50.0 | Amino group aids in penetration of Gram(-) outer membrane. |

| Scaffold | (Acid Precursor) | S. aureus | >100 | Open chain is significantly less active than cyclized forms. |

Troubleshooting & Critical Parameters

Friedel-Crafts Moisture Sensitivity

-

Issue: Low yield or sticky red tar.

-

Cause:

deactivation by moisture. -

Fix: Use freshly opened/sublimed

and dry glassware. Add a

Cyclization Regioselectivity

-

Issue: Mixture of isomers in thiazole synthesis.

-

Cause: Competition between Michael addition and Schiff base formation.

-

Fix: Control temperature. Lower temperatures (RT) favor kinetic control (Michael addition first), while reflux favors thermodynamic cyclization.

Solubility in Bioassays

-

Issue: Compound precipitation in MHB media.

-

Fix: Ensure final DMSO concentration is <1%. If precipitation occurs, use a co-solvent like Tween-80 (0.02%).

References

-

Friedel-Crafts Synthesis of Aroylacrylic Acids

-

Source: BenchChem Technical Guides.[4] "A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation."

-

(Verified General Protocol)

-

-

Pyridazinone Antibacterial Activity

-

Thiazole Derivatization

- Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking.

- Source: BMC Chemistry, 2019.

-

General Heterocyclic Utility of Aroylacrylic Acids

- Title: Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles.

- Source: Journal of Chemical Sciences, 2014.

Sources

- 1. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biomedpharmajournal.org [biomedpharmajournal.org]

- 11. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

Reaction conditions for Michael addition to 4-(4-Bromophenyl)-4-oxobut-2-enoic acid

Application Note: Precision Reaction Conditions for Michael Addition to 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid

Part 1: Executive Summary & Chemical Logic

The substrate 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (also known as

This guide moves beyond generic "Michael addition" instructions to address the specific electronic and steric challenges of this dicarbonyl system.

The Substrate Architecture

The molecule features a "push-pull" electronic conflict that dictates regioselectivity:

-

The Ketone (C4): A strong electron-withdrawing group (EWG) conjugated to the alkene. It is the dominant directing group.

-

The Carboxylic Acid (C1): A weaker EWG due to the resonance donation of the hydroxyl group.

-

The Alkene (C2=C3): The electrophilic site.[1]

Regioselectivity Rule:

In this competitive system, the ketone dominates the electronic landscape. Nucleophilic attack occurs exclusively at C2 (the position

Critical Challenges

-

Cyclization vs. Addition: The product of the Michael addition contains a

-keto acid motif, which is prone to spontaneous cyclization to form pseudo-acid lactones (furanones) or, in the presence of amines, pyrrolidinones. -

Solubility: The free acid moiety limits solubility in non-polar solvents (DCM, Toluene) but risks ionization in basic aqueous media, which can deactivate the electrophile (carboxylate anion is less electron-withdrawing).

Part 2: Experimental Protocols

Protocol A: Thia-Michael Addition (Green Synthesis)

Target Application: Synthesis of sulfur-containing peptidomimetics and enzyme inhibitors.

Rationale: Thiols are soft nucleophiles that react rapidly with soft electrophiles (Michael acceptors) without requiring strong base catalysis, minimizing polymerization side reactions.

| Parameter | Specification | Notes |

| Solvent | Water : Ethanol (1:1 v/v) | Green media; ensures solubility of both acid substrate and thiol. |

| Stoichiometry | 1.0 equiv Substrate : 1.1 equiv Thiol | Slight excess of thiol drives conversion. |

| Catalyst | None (Spontaneous) or mild base (NaHCO₃) | Strong bases promote disulfide formation (dimerization of thiol). |

| Temperature | Ambient (20–25 °C) | Higher temps favor retro-Michael reaction. |

| Reaction Time | 1–4 Hours | Monitor by TLC (disappearance of yellow enone spot). |

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid in 5 mL of Ethanol.

-

Addition: Add 5 mL of water. If turbidity occurs, add ethanol dropwise until clear.

-

Reaction: Add 1.1 mmol of the thiol (e.g., L-Cysteine, Thiophenol) dropwise.

-

Note: For HCl salts of aminothiols, add 1.1 equiv of Sodium Acetate to buffer the solution.

-

-

Monitoring: Stir at room temperature. The bright yellow color of the starting material will fade to colorless/pale yellow as the conjugated system is broken.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

The product often precipitates from the remaining aqueous phase. Filter and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Protocol B: Aza-Michael Addition (Heterocycle Precursor)

Target Application: Synthesis of pyridazinones or pyrrolidones.

Rationale: Amines are harder nucleophiles. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to double addition or cyclization. Control is achieved via stoichiometry and solvent choice.

| Parameter | Specification | Notes |

| Solvent | Methanol or Toluene | Methanol for open-chain adducts; Toluene for immediate cyclization. |

| Stoichiometry | 1.0 equiv Substrate : 1.0–1.2 equiv Amine | Excess amine promotes salt formation with the carboxylic acid. |

| Catalyst | Triethylamine (0.1 equiv) | Optional; speeds up reaction if amine is sterically hindered. |

| Temperature | 0 °C | Start cold to prevent immediate cyclization if the open chain is desired. |

Step-by-Step Procedure:

-

Dissolution: Suspend 1.0 mmol of substrate in 10 mL Methanol.

-

Activation: Add 1.0 mmol of amine (e.g., Benzylamine, Aniline) slowly at 0 °C.

-

Equilibration: Allow to warm to Room Temperature. Stir for 6–12 hours.

-

Outcome Control:

-

For Open Chain (Michael Adduct): Evaporate solvent immediately at

°C. Recrystallize from Ethanol/Ether. -

For Cyclization (Pyrrolidone/Pyridazinone): Reflux the mixture for 4–8 hours. The intramolecular attack of the amine/hydrazine on the ketone/acid will occur.

-

Part 3: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the regioselectivity and the bifurcation between stable adduct formation and cyclization.

Figure 1: Mechanistic pathway highlighting the regioselective attack at C2 and potential for downstream cyclization.

Experimental Workflow (Thiol Addition)

Figure 2: Step-by-step workflow for the Green Thia-Michael addition protocol.

Part 4: Troubleshooting & Critical Quality Attributes

| Issue | Probable Cause | Corrective Action |

| Low Yield | Retro-Michael Reaction | The reaction is reversible. Avoid high temperatures during workup. Do not store in basic solution. |

| Polymerization | Radical initiation | Add a radical scavenger (e.g., BHT) if using thiols in the presence of light/air for extended periods. |

| Incomplete Reaction | Deactivation of Electrophile | If pH is too high (>9), the carboxylic acid deprotonates to carboxylate ( |

| Oily Product | Solvent trapping | The acid moiety holds onto ethanol. Dry under high vacuum at 40 °C for 12 hours or lyophilize. |

References

-

Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry. Link

-

El-Hashash, M. A., & Rizk, S. A. (2013).[2] Behaviour of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid towards nucleophiles. European Chemical Bulletin. Link

-

Yue, H. L., & Klussmann, M. (2016).[3] Acid-Catalyzed Oxidative Addition of Thiols to Olefins. Synlett. Link

-

Apollo Scientific. (n.d.). Safety Data Sheet: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid. Link

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of p-Bromo-β-aroylacrylic Acid

Abstract